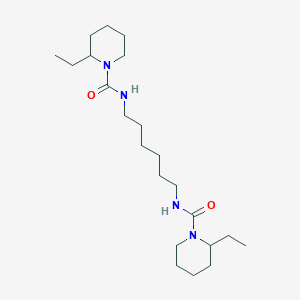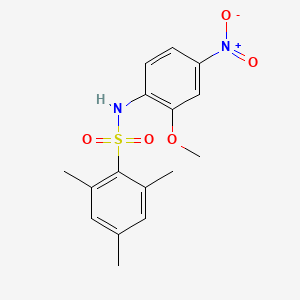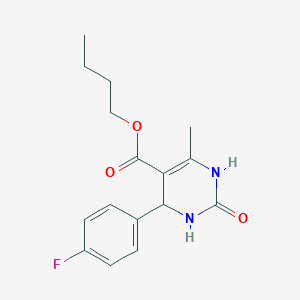![molecular formula C14H13Cl2NO2S B5115748 2,4-dichloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide](/img/structure/B5115748.png)
2,4-dichloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-{2-[(2-furylmethyl)thio]ethyl}benzamide, commonly known as Furamidine, is a synthetic compound that belongs to the family of aromatic diamidines. It is a small molecule with a molecular weight of 360.2 g/mol. Furamidine has been extensively studied for its potential therapeutic applications due to its broad-spectrum antimicrobial properties.
Mécanisme D'action
The mechanism of action of Furamidine involves the inhibition of DNA synthesis, which is essential for the survival and replication of microorganisms. It binds to the minor groove of DNA and prevents the unwinding of the double helix, thereby inhibiting the activity of topoisomerases and DNA polymerases.
Biochemical and Physiological Effects
Furamidine has been shown to have a low toxicity profile and a good safety profile in preclinical studies. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 2 hours. It is primarily metabolized by the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Furamidine is its broad-spectrum antimicrobial activity, which makes it a promising candidate for the treatment of various infectious diseases. However, its use is limited by its low solubility in water, which makes it difficult to administer orally. Additionally, its effectiveness may be limited by the development of drug resistance in microorganisms.
Orientations Futures
There are several potential future directions for research on Furamidine. One area of interest is the development of more effective formulations that can improve its solubility and bioavailability. Another area of research is the identification of new analogs and derivatives of Furamidine that may have improved efficacy and reduced toxicity. Additionally, there is a need for further studies on the mechanism of action of Furamidine and its potential applications in the treatment of various infectious diseases.
Méthodes De Synthèse
Furamidine can be synthesized by the reaction of 2,4-dichlorobenzaldehyde with 2-[(2-furylmethyl)thio]ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via a series of intermediate steps, resulting in the formation of Furamidine as the final product.
Applications De Recherche Scientifique
Furamidine has been widely studied for its potential applications in treating various infectious diseases caused by bacteria, parasites, and viruses. It has been shown to be effective against a wide range of microorganisms, including Trypanosoma brucei, Plasmodium falciparum, and Leishmania donovani.
Propriétés
IUPAC Name |
2,4-dichloro-N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c15-10-3-4-12(13(16)8-10)14(18)17-5-7-20-9-11-2-1-6-19-11/h1-4,6,8H,5,7,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCQYVWFESPSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSCCNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5115667.png)

![3-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5115675.png)
![(2R*,6S*)-2,6-dimethyl-4-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5115681.png)
amine](/img/structure/B5115684.png)

![N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B5115692.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5115710.png)
![5-chloro-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5115715.png)


![N-(2-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1,2,3,4-tetrahydro-7-isoquinolinyl)-3-methoxypropanamide](/img/structure/B5115750.png)
![3-[(3-bromo-4-chlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5115756.png)
![2-(3-{1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B5115759.png)
